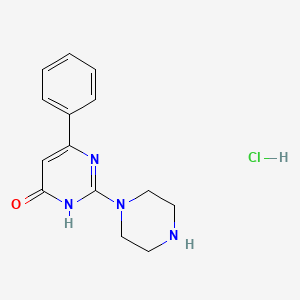

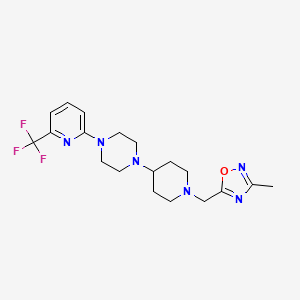

![molecular formula C22H15NO4 B2407065 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate CAS No. 152243-35-1](/img/structure/B2407065.png)

2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

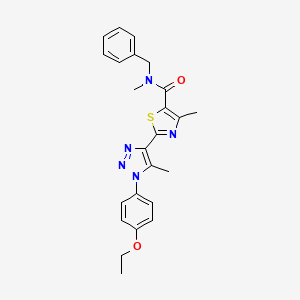

The compound “2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate” is a complex organic molecule. It contains a dibenzoazepine core, which is a tricyclic structure found in many pharmaceutical compounds .

Molecular Structure Analysis

The dibenzoazepine core of the molecule is a tricyclic structure consisting of two benzene rings fused to a seven-membered diazepine ring . The specific 3D structure would depend on the exact arrangement and conformation of the substituents.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with a dibenzoazepine core tend to be stable and have high melting points .

Aplicaciones Científicas De Investigación

Photolysis and Thermolysis of Phenyl Azide

Photolysis and thermolysis of phenyl azide in acetic acid yield several products, including 1H-azepin-2(3H)-one, which shares structural motifs with the target compound. This study highlights the complex reactions phenyl azides undergo, suggesting potential pathways for synthesizing related azepine derivatives (Takeuchi & Koyama, 1982).

Microwave Assisted Synthesis of Dibenzoazepinones

An efficient one-pot microwave-assisted method for synthesizing substituted dibenzoazepinones from 2-bromophenylacetic acid esters and 2-aminophenyl boronates has been described. This process offers a direct route to seven-membered lactams, providing a relevant synthesis strategy that could be applicable to the target compound (Deb et al., 2013).

Synthesis and Fungicidal Activity of Azepinones

A synthesis method for novel azepinone antifungals, starting from a known pesticide intermediate, demonstrates the compound's potential applications in crop protection. This work underscores the versatility of azepinone derivatives in developing fungicidal agents (Yang et al., 2017).

Catalytic Enantioselective Aza-Reformatsky Reaction

This study reports a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzoazepines, leading to the synthesis of chiral derivatives. Such reactions are crucial for creating optically active compounds, highlighting a potential pathway for synthesizing enantiomerically pure versions of the target compound (Munck et al., 2017).

Palladium-Catalyzed Synthesis of Dibenzoazepines

A palladium-catalyzed cascade reaction has been developed to synthesize 5-arylidene-7-aryl-5H-dibenzoazepines, demonstrating good functional group compatibility and selectivity. This method offers insights into the synthesis of complex azepine derivatives, potentially relevant to the target compound (Yao et al., 2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

[2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO4/c1-14(24)27-20-13-7-6-12-19(20)23-21(25)17-10-4-2-8-15(17)16-9-3-5-11-18(16)22(23)26/h2-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLNREAVBGJAFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2406986.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide](/img/structure/B2406991.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol](/img/structure/B2406993.png)

![2,2,2-trifluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2407002.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2407005.png)